1-(diethylamino)-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol
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Overview
Description
1-(diethylamino)-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol is a complex organic compound with a unique structure that combines elements of both pyrazino and carbazole frameworks
Preparation Methods
The synthesis of 1-(diethylamino)-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazino[3,2,1-jk]carbazole core, followed by the introduction of the diethylamino group and the propan-2-ol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(diethylamino)-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, where reagents like alkyl halides can introduce new functional groups.
Addition: The compound can participate in addition reactions with electrophiles, such as halogens, to form halogenated derivatives.
Scientific Research Applications
1-(diethylamino)-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient in the treatment of various diseases.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(diethylamino)-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
1-(diethylamino)-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol can be compared with other similar compounds, such as:
6-(diethylamino)-5-methylquinoline: Both compounds contain a diethylamino group, but differ in their core structures.
2-(4-(dimethylamino)phenyl)-7-methylquinoline: This compound has a similar diethylamino group but a different aromatic core.
4-hydroxy-6-methylquinoline: This compound shares some structural similarities but lacks the diethylamino group.
The uniqueness of this compound lies in its combination of the pyrazino and carbazole frameworks, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H33N3O |
---|---|
Molecular Weight |
355.5g/mol |
IUPAC Name |
1-(diethylamino)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol |
InChI |
InChI=1S/C22H33N3O/c1-4-23(5-2)14-17(26)15-24-11-12-25-20-10-9-16(3)13-19(20)18-7-6-8-21(24)22(18)25/h9-10,13,17,21,26H,4-8,11-12,14-15H2,1-3H3 |
InChI Key |
NHQPDZJOVULUOU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(CN1CCN2C3=C(C=C(C=C3)C)C4=C2C1CCC4)O |
Canonical SMILES |
CCN(CC)CC(CN1CCN2C3=C(C=C(C=C3)C)C4=C2C1CCC4)O |
Origin of Product |
United States |
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